3-Isopropylazetidine-2-carboxylic acid
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Overview
Description
3-Isopropylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a carboxylic acid group and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-isopropyl-2-aminopropanoic acid under acidic conditions. Another approach involves the use of azetidine-2-carbonitriles, which undergo hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Isopropylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 3-Isopropylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with a similar azetidine ring structure.
Proline: A naturally occurring amino acid with a pyrrolidine ring, structurally similar to azetidine.
Pyrrolidine-2-carboxylic acid: Another heterocyclic compound with a five-membered ring.
Uniqueness: 3-Isopropylazetidine-2-carboxylic acid is unique due to its isopropyl substituent, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel compounds with specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-8-6(5)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |
InChI Key |
VCXMOGULLXHZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC1C(=O)O |
Origin of Product |
United States |
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